

# Commercial Suppliers and Technical Guide for 1-(2-Bromophenyl)ethylamine

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1-(2-Bromophenyl)ethylamine

Cat. No.: B040971

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This technical guide provides an in-depth overview of **1-(2-Bromophenyl)ethylamine**, a key chemical intermediate in pharmaceutical synthesis. The document outlines its commercial availability, potential synthetic routes, analytical methodologies, and its application in the development of therapeutic agents.

## Commercial Availability

**1-(2-Bromophenyl)ethylamine** is available from a range of commercial chemical suppliers. The typical purity offered is  $\geq 98\%$ . The following table summarizes the availability and product details from various vendors.

Supplier	Product Code	Purity	Available Quantities
Fluorochem	F048823	98%	250 mg, 1 g, 5 g, 10 g, 25 g
Sigma-Aldrich	AMBH2D6F0242	-	Inquire for pricing
Thermo Scientific Chemicals	H60739.04	97%	2 g, 10 g
Ambeed, Inc. (via Sigma-Aldrich)	AMBH2D6F0242	-	Inquire for pricing
Angene Chemical	AG000A0W	-	50 g
GlobalChemMall	-	99% min	Inquire for pricing

## Synthesis Protocols

While specific, detailed protocols for the synthesis of **1-(2-Bromophenyl)ethylamine** are not readily available in published literature, two primary synthetic routes can be proposed based on established chemical transformations: reductive amination of 2'-bromoacetophenone and reduction of the corresponding oxime.

### Reductive Amination of 2'-Bromoacetophenone

This method involves the direct conversion of the ketone, 2'-bromoacetophenone, to the primary amine.

Experimental Protocol:

- **Step 1: Imine Formation.** In a round-bottom flask, dissolve 2'-bromoacetophenone (1 equivalent) in a suitable solvent such as methanol or ethanol. Add a source of ammonia (e.g., ammonium acetate, 7-10 equivalents). The reaction is typically stirred at room temperature for several hours to facilitate the formation of the corresponding imine.
- **Step 2: Reduction.** To the imine-containing solution, add a reducing agent such as sodium borohydride ( $\text{NaBH}_4$ ) or sodium cyanoborohydride ( $\text{NaBH}_3\text{CN}$ ) in portions at  $0^\circ\text{C}$ . The

reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

- **Step 3: Work-up and Purification.** The reaction is quenched by the addition of water. The solvent is removed under reduced pressure, and the aqueous residue is basified with a suitable base (e.g., NaOH) to a pH > 10. The product is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude **1-(2-Bromophenyl)ethylamine**. Further purification can be achieved by column chromatography or distillation under reduced pressure.

## Reduction of 2'-Bromoacetophenone Oxime

This two-step process involves the initial conversion of the ketone to an oxime, followed by its reduction to the amine. A similar procedure has been described for the synthesis of the isomeric (R)-1-(3-bromophenyl)ethylamine[1].

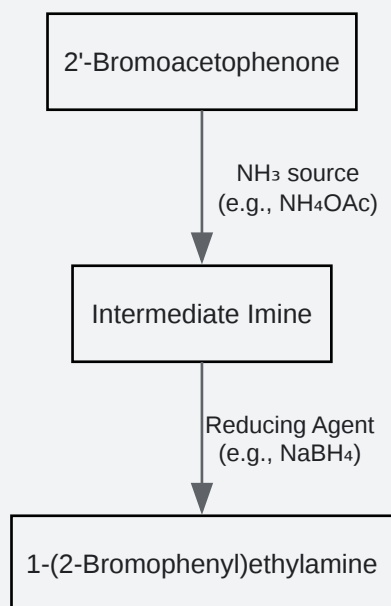
### Experimental Protocol:

- **Step 1: Oximation of 2'-Bromoacetophenone.** 2'-Bromoacetophenone (1 equivalent) is dissolved in a suitable solvent like ethanol. Hydroxylamine hydrochloride (1.1-1.5 equivalents) and a base such as pyridine or sodium acetate (1.1-1.5 equivalents) are added to the solution. The mixture is heated to reflux and stirred for several hours until the starting material is consumed (monitored by TLC). After cooling, the solvent is removed, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated to yield (E/Z)-1-(2-Bromophenyl)ethanone oxime[2].
- **Step 2: Reduction of the Oxime.** The prepared oxime is dissolved in a suitable solvent (e.g., methanol, ethanol, or acetic acid). A reducing agent such as hydrogen gas with a catalyst (e.g., Palladium on carbon, Raney Nickel), or a chemical reducing agent like lithium aluminum hydride (LiAlH<sub>4</sub>) or sodium borohydride in the presence of a Lewis acid, is added. The reaction is carried out at a suitable temperature and pressure until the reduction is complete.
- **Step 3: Work-up and Purification.** The work-up procedure depends on the reducing agent used. For catalytic hydrogenation, the catalyst is filtered off, and the solvent is evaporated.

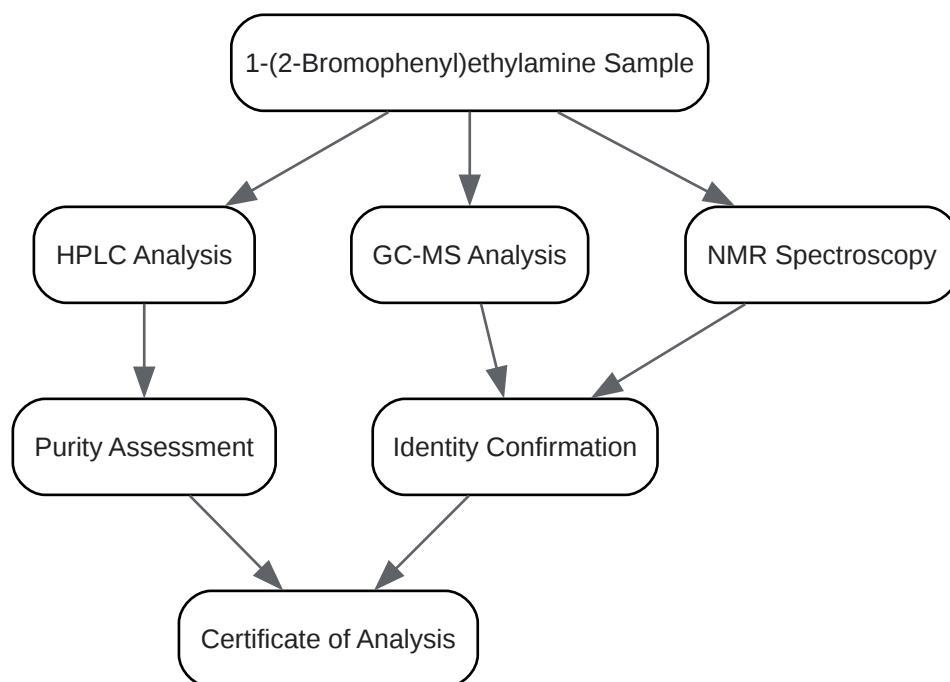
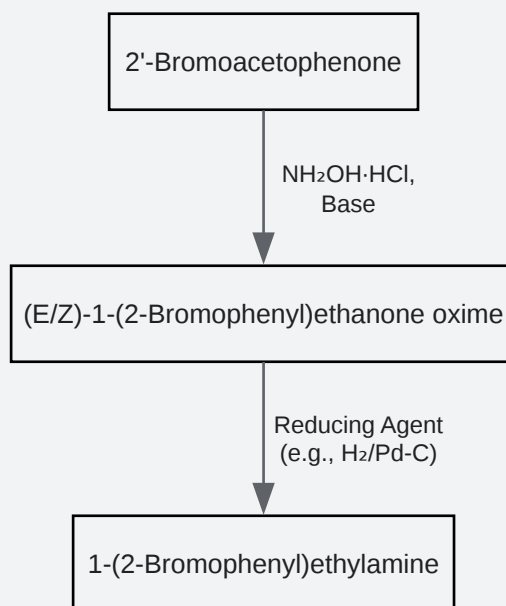
For metal hydride reductions, the reaction is carefully quenched with water and a base, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or distillation.

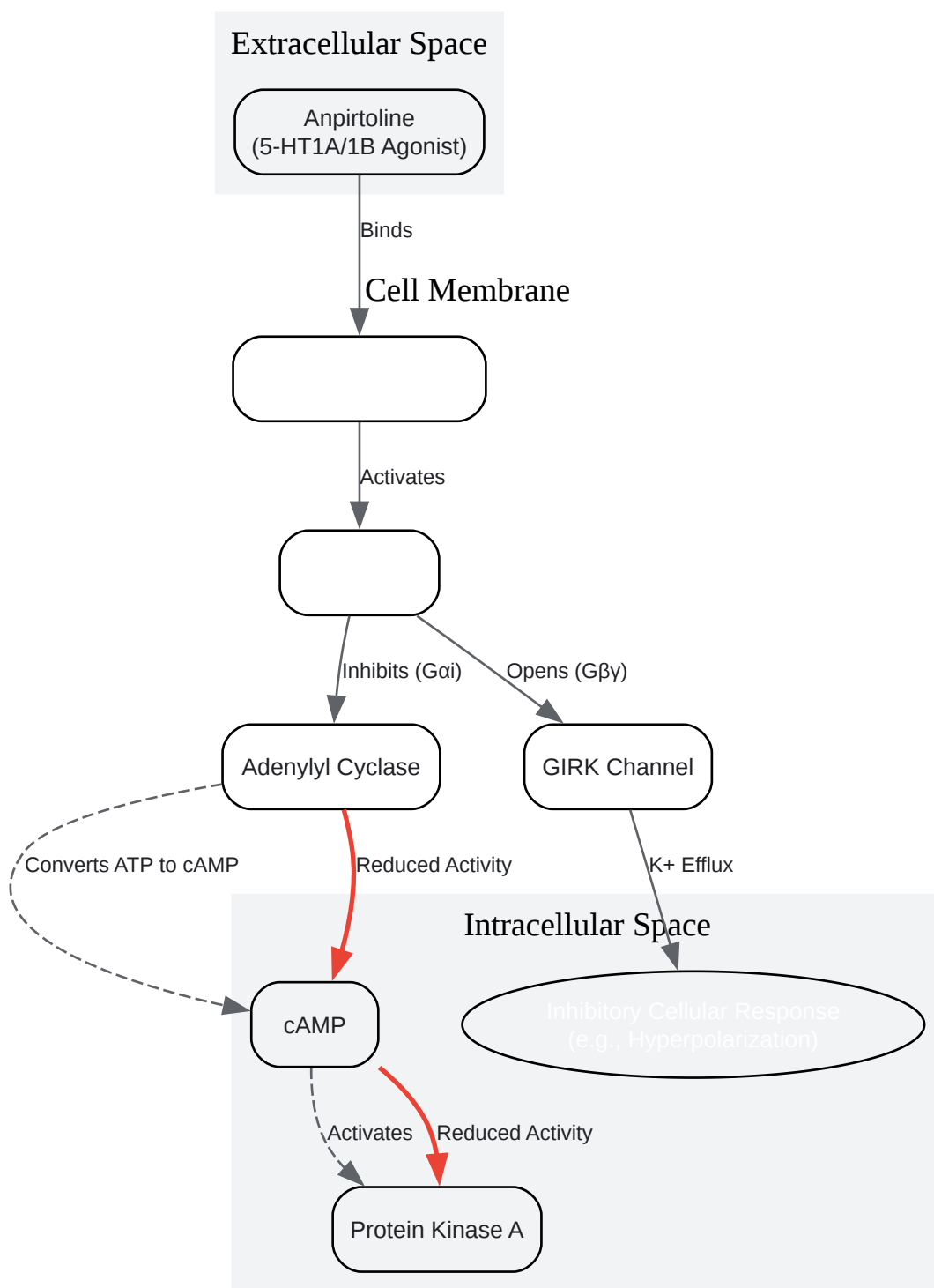
The following diagram illustrates a probable synthetic workflow for **1-(2-Bromophenyl)ethylamine**.

## Route 1: Reductive Amination



## Route 2: Oxime Reduction





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## References

- 1. (R)-1-(3-Bromophenyl)ethylamine synthesis - chemicalbook [chemicalbook.com]
- 2. (E)-1-(2-Bromophenyl)ethanone oxime | C<sub>8</sub>H<sub>8</sub>BrNO | CID 6946624 - PubChem [pubchem.ncbi.nlm.nih.gov]
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### Contact

Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

